molecular formula C13H10F3N5 B11835377 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine CAS No. 1643-91-0

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine

Cat. No.: B11835377
CAS No.: 1643-91-0
M. Wt: 293.25 g/mol
InChI Key: PPAWYMYPHFUEOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. One common method involves the reaction of 9-benzyl-6-iodopurine with lithium diphenylcuprate to introduce the benzyl group . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-benzyl-6-(trifluoromethyl)-9h-purin-2-one, while reduction can produce 9-benzyl-6-(trifluoromethyl)-9,10-dihydro-9h-purin-2-amine .

Scientific Research Applications

9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    9-Benzyl-6-methyl-9h-purine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    9-Benzyl-6-chloro-9h-purine: Contains a chloro group at the 6-position.

    9-Benzyl-6-iodo-9h-purine: Features an iodo group at the 6-position.

Uniqueness

The presence of the trifluoromethyl group in 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross biological membranes. This makes it particularly valuable in medicinal chemistry for drug design and development .

Properties

CAS No.

1643-91-0

Molecular Formula

C13H10F3N5

Molecular Weight

293.25 g/mol

IUPAC Name

9-benzyl-6-(trifluoromethyl)purin-2-amine

InChI

InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20)

InChI Key

PPAWYMYPHFUEOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.